molecular formula C24H16N2O10 B11552297 Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate

Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate

Cat. No.: B11552297
M. Wt: 492.4 g/mol
InChI Key: KYUYBLOSUOKEBM-UHFFFAOYSA-N
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Description

Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate is an organic compound known for its unique chemical structure and properties It consists of a benzene-1,3-dicarboxylate core with two 2-(4-nitrophenyl)-2-oxoethyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

    Hydrolysis: Formation of benzene-1,3-dicarboxylic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The ester groups can also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-nitrophenyl) oxalate: Similar in structure but contains an oxalate core instead of a benzene-1,3-dicarboxylate core.

    Bis(2-ethylhexyl) phthalate: Contains a phthalate core and is used as a plasticizer in various industrial applications.

Uniqueness

Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.

Properties

Molecular Formula

C24H16N2O10

Molecular Weight

492.4 g/mol

IUPAC Name

bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H16N2O10/c27-21(15-4-8-19(9-5-15)25(31)32)13-35-23(29)17-2-1-3-18(12-17)24(30)36-14-22(28)16-6-10-20(11-7-16)26(33)34/h1-12H,13-14H2

InChI Key

KYUYBLOSUOKEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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